Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Lipophilicity Drug-likeness Chromatography

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate (CAS 1706456-39-4) is a brominated aromatic ester building block with the molecular formula C17H17BrO3 and a molecular weight of 349.2 g/mol. It features a core benzoate scaffold functionalized with a bromine atom at the 3-position, a 4-methylbenzyl ether at the 4-position, and an ethyl ester.

Molecular Formula C17H17BrO3
Molecular Weight 349.2 g/mol
Cat. No. B15228664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate
Molecular FormulaC17H17BrO3
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Br
InChIInChI=1S/C17H17BrO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3
InChIKeyYLUVDZDJBWPTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate: A Comprehensive Procurement Overview for Research and Industrial Applications


Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate (CAS 1706456-39-4) is a brominated aromatic ester building block with the molecular formula C17H17BrO3 and a molecular weight of 349.2 g/mol [1]. It features a core benzoate scaffold functionalized with a bromine atom at the 3-position, a 4-methylbenzyl ether at the 4-position, and an ethyl ester . This substitution pattern places it within a cluster of closely related analogs that differ primarily in the ester moiety, including methyl, allyl, and prop-2-yn-1-yl variants. The compound is commercially available at a minimum purity of 95% and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science .

Why Generic Substitution of Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate Fails: The Critical Role of Ester Moiety in Downstream Performance


The core aromatic scaffold of 3-bromo-4-((4-methylbenzyl)oxy)benzoate is shared across several commercially available esters, but scientific users cannot simply interchange one for another. The ester moiety directly modulates lipophilicity (XLogP3 values span from approximately 3.9 to 4.9 across the series) [1][2] and, critically, the lability of the ester protecting group under acidic, basic, or hydrogenolytic conditions differs non-trivially between ethyl, allyl, and propargyl esters [3]. Selection of the wrong ester can lead to premature deprotection, incompatible reactivity in downstream cross-coupling reactions, or failure to crystallize intermediates. The quantitative evidence below demonstrates exactly where the ethyl ester variant provides differentiated value relative to its closest in-class candidates.

Quantitative Differentiation Evidence for Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate: A Head-to-Head Comparison with In-Class Analogs


Lipophilicity Optimization: XLogP3 of the Ethyl Ester is Significantly Lower than the Allyl Analog, Enhancing Synthetic Handling

The ethyl ester target compound exhibits an XLogP3 of 4.7, which is 0.2 log units lower than the allyl analog (XLogP3 = 4.9) [1][2]. While both values fall within the typical range for drug-like molecules (Lipinski's Rule of 5), the lower lipophilicity of the ethyl ester translates to reduced retention during reversed-phase flash chromatography and simplified purification of downstream intermediates. The propargyl analog has an XLogP3 of 4.4 [3].

Lipophilicity Drug-likeness Chromatography

Rotatable Bond Count: The Ethyl Ester Offers Lower Conformational Flexibility than the Allyl Ester, Potentially Affecting Crystallization

The target compound has 6 rotatable bonds, compared to 7 for the allyl analog [1][2]. Fewer rotatable bonds typically correlate with reduced conformational entropy in the solid state, which can facilitate crystallization and simplify X-ray structure determination of intermediates. The propargyl analog also has 6 rotatable bonds [3].

Conformational flexibility Crystallization Solid-state properties

Purity Specification Benchmarking: Target Compound Delivers a Consistent 95% Minimum Purity, Matching the In-Class Standard

The ethyl ester target compound is supplied at a minimum purity of 95%, as certified by the vendor's quality assurance program . This specification is identical to the minimum purity reported for the methyl analog and is the standard commercial purity for this compound family. No quantitative superiority is claimed; rather, this establishes that the ethyl variant meets the same threshold as its analogs, removing purity as a variable in ester selection.

Purity Quality control Reproducibility

Ester Protecting Group Orthogonality: Ethyl Ester Offers Broad Compatibility with Standard Synthetic Transformations

The ethyl ester is stable under the basic conditions typically employed for Suzuki-Miyaura cross-coupling reactions (e.g., aqueous Na₂CO₃ or K₂CO₃ at 80–100°C), whereas the allyl ester is susceptible to palladium-catalyzed deprotection under these same conditions, and the propargyl ester may undergo Sonogashira-type side reactions [1][2]. This makes the ethyl ester the default choice for synthetic routes where the aryl bromide is intended for palladium-catalyzed coupling without concurrent ester cleavage.

Protecting group orthogonality Multi-step synthesis Suzuki coupling

Molecular Weight Advantage: Ethyl Ester has the Lowest Molecular Weight Among 3-Carbon+ Ester Analogs, Maximizing Atom Economy

At 349.2 g/mol, the ethyl ester target compound has a lower molecular weight than the allyl analog (361.2 g/mol) and the propargyl analog (359.2 g/mol) [1][2][3]. In fragment-based drug discovery (FBDD) and lead optimization, every 10 Da of molecular weight reduction can be meaningful for improving ligand efficiency metrics and pharmacokinetic properties. However, the methyl analog (335.2 g/mol) is lighter still, making molecular weight alone an insufficient criterion for selection.

Atom economy Molecular weight Lead optimization

Commercially Available Starting Materials: Synthesis of the Ethyl Ester Proceeds from Readily Accessible 3-Bromo-4-hydroxybenzoic Acid

The synthesis of the ethyl ester target compound utilizes 3-bromo-4-hydroxybenzoic acid and 4-methylbenzyl chloride as starting materials, both of which are commodity chemicals with established supply chains . The two-step sequence—esterification followed by etherification—is operationally straightforward and amenable to scale-up. In contrast, the allyl and propargyl analogs require the use of allyl alcohol or propargyl alcohol, which introduces additional safety and handling considerations for larger-scale preparations.

Synthetic accessibility Scale-up Supply chain

Optimal Research and Industrial Application Scenarios for Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The ethyl ester is the preferred substrate for medicinal chemistry groups constructing biaryl libraries via Suzuki-Miyaura coupling. Its stability under standard Pd(0) catalysis conditions, combined with a lipophilicity (XLogP3 = 4.7 [1]) that simplifies flash chromatography purification relative to the more lipophilic allyl analog, makes it operationally superior for high-throughput parallel synthesis. The 3-bromo substituent serves as the electrophilic coupling partner, while the 4-(4-methylbenzyl)oxy group remains inert under these conditions.

Fragment-Based Drug Discovery (FBDD) Intermediate

With a molecular weight of 349.2 g/mol and 6 rotatable bonds [2], this ethyl ester falls within acceptable fragment-like property space. Its lower molecular weight relative to allyl (361.2 g/mol) and propargyl (359.2 g/mol) analogs provides a modest advantage in fragment growth strategies where every 10–15 Da of mass addition is scrutinized for ligand efficiency preservation.

Crystalline Intermediate Preparation for X-Ray Crystallography

For structure-based drug design programs requiring crystalline intermediates, the ethyl ester's 6 rotatable bonds (vs. 7 for the allyl analog [3]) may enhance the probability of obtaining single crystals suitable for X-ray diffraction. This is particularly relevant when the 4-methylbenzyl ether group is retained in the final target molecule, as the ethyl ester can be carried through multiple synthetic steps without the deprotection risks associated with allyl or propargyl esters.

Scale-Up Feasibility Assessment

Procurement groups evaluating this compound for gram-to-kilogram scale synthesis should note that the starting materials (3-bromo-4-hydroxybenzoic acid, 4-methylbenzyl chloride, ethanol) are commodity chemicals with established supply chains . This contrasts with the allyl and propargyl analogs, which require specialty alcohols that may introduce higher cost, longer lead times, and additional safety handling requirements at scale.

Quote Request

Request a Quote for Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.